molecular formula C11H16ClN3O2 B1461605 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride CAS No. 1158439-97-4

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Cat. No.: B1461605
CAS No.: 1158439-97-4
M. Wt: 257.72 g/mol
InChI Key: FCABYDMTKDIPDM-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride: is a chemical compound with the molecular formula C11H15N3O2•HCl and a molecular weight of 257.72 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a methyl group at the third position and a nitrophenyl group at the first position, forming a hydrochloride salt. It is commonly used in biochemical research and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Nitration: The piperazine derivative is then nitrated using a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the para position of the phenyl ring.

    Methylation: The methyl group is introduced at the third position of the piperazine ring using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmacologically active compounds .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also employed in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt form also enhances its solubility and stability .

Properties

IUPAC Name

3-methyl-1-(4-nitrophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-2-4-11(5-3-10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCABYDMTKDIPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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